4-Iodophenyl 1-benzofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9IO3 |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
(4-iodophenyl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H9IO3/c16-11-5-7-12(8-6-11)18-15(17)14-9-10-3-1-2-4-13(10)19-14/h1-9H |
InChI Key |
IJODOLTXHRETTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodophenyl 1 Benzofuran 2 Carboxylate
Strategies for Benzofuran-2-carboxylate Core Synthesis
The construction of the benzofuran (B130515) ring system, particularly with a carboxylate group at the 2-position, has been a subject of extensive research. These scaffolds are significant precursors for a wide array of biologically active molecules. nih.gov The strategies employed are varied, highlighting both historical methods and contemporary catalytic innovations.
The Perkin rearrangement represents a foundational method for synthesizing benzofuran-2-carboxylic acids. wikipedia.org First reported in 1870, this reaction involves the ring contraction of a 3-halocoumarin when heated with an alkali like sodium hydroxide. wikipedia.org The mechanism proceeds in two main stages: a rapid, base-catalyzed fission of the coumarin's lactone ring to form a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate, followed by a slower intramolecular cyclization where the phenoxide anion attacks the vinyl halide, leading to the benzofuran structure. nih.govrsc.org
Modern advancements have incorporated microwave irradiation to dramatically improve the efficiency of the Perkin rearrangement. nih.gov This high-energy-input method significantly reduces reaction times from several hours under traditional reflux conditions to a matter of minutes. nih.gov Concurrently, it delivers very high to quantitative yields of the desired benzofuran-2-carboxylic acids. nih.govnih.gov The use of microwave assistance has been successfully applied to a series of substituted 3-bromocoumarins, demonstrating its utility as an expedited and efficient synthetic protocol. nih.gov
Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
| Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-carboxylic acid) | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-6,7-dimethoxy-4-methylcoumarin | 5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid | 5 | 99 | nih.gov |
| 3-Bromo-6-methoxy-4-methylcoumarin | 5-Methoxy-3-methylbenzofuran-2-carboxylic acid | 5 | 98 | nih.gov |
| 3-Bromo-7-methoxy-4-methylcoumarin | 6-Methoxy-3-methylbenzofuran-2-carboxylic acid | 5 | 97 | nih.gov |
| 3-Bromo-4,6-dimethylcoumarin | 3,5-Dimethylbenzofuran-2-carboxylic acid | 5 | 99 | nih.gov |
Transition-metal catalysis has become an indispensable tool in organic synthesis, offering powerful and versatile methods for constructing complex heterocyclic frameworks like benzofurans. Catalysts based on palladium, copper, gold, and ruthenium have been extensively developed for these transformations, each providing unique pathways and advantages for ring formation.
Palladium catalysis is a cornerstone of modern benzofuran synthesis, with several key reactions being widely employed. nih.gov
Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for C-C bond formation and has been adapted for one-pot benzofuran synthesis. mdpi.com Typically, a 2-iodophenol (B132878) is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comthieme-connect.com The resulting 2-alkynylphenol intermediate undergoes a subsequent intramolecular cyclization (heteroannulation) to afford the benzofuran ring. thieme-connect.com Various catalytic systems, including palladium nanoparticles and well-defined palladium complexes, have been shown to be effective, often allowing the reaction to proceed under mild, ambient conditions. thieme-connect.comrsc.orgnih.gov
Heck Reactions: The palladium-catalyzed intramolecular Heck reaction provides another robust route for the cyclization step. researchgate.net This reaction is often part of a tandem or domino sequence. For example, a one-pot tandem reaction involving a Heck alkynylation followed by intramolecular cyclization of an o-halophenol with an alkyne offers a step-efficient pathway to the benzofuran framework. acs.org
Aryl Furanylation: A more recent development is the palladium-catalyzed aryl-furanylation of alkenes. acs.orgnih.gov This cascade process can construct complex benzofuran-containing molecules in a single operation. acs.org The mechanism can involve an intramolecular Heck reaction to form an intermediate which then participates in the furanylation process, sequentially forming multiple C-O and C-C bonds. nih.govacs.orgacs.org
Table 2: Examples of Palladium-Catalyzed Benzofuran Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Domino Sonogashira/Cyclization | 2-Iodophenols, Terminal Alkynes | PdNPs, K₂CO₃ | One-pot synthesis at ambient conditions; recyclable catalyst. | thieme-connect.com |
| Tandem Heck Alkynylation/Cyclization | 2-Iodophenol, Terminal Alkynes | (NHC)PdX₂(L) complexes | Step-efficient, time-improved approach to benzofuran framework. | acs.org |
| Aryl-Furanylation of Alkenes | 2-(Phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamides | Pd(PPh₃)₄, LiOtBu | Ligand-free synthesis; forms multiple bonds and rings in one step. | nih.gov |
| Suzuki Coupling | 5-Bromobenzofuran-2-carboxylate, Arylboronic acids | Quinoline-based Pd(II)-complex | Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates. | researchgate.net |
Copper catalysis offers an economical and effective alternative to palladium for benzofuran synthesis. nih.govacs.org These methods often proceed through oxidative pathways.
A prominent strategy is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization. rsc.org Similarly, copper-mediated oxidative annulation has been successfully applied to the reaction of phenols with unactivated internal alkynes. rsc.org
Other innovative copper-catalyzed methods include one-pot, three-component reactions of o-hydroxy aldehydes, amines, and alkynes, which proceed via an iminium ion intermediate. nih.gov A particularly novel approach involves the copper-promoted oxidative heteroannulation of benzophenones with dimethylacetamide (DMA), where the C2 atom of the resulting benzofuran ring is surprisingly derived from the DMA solvent. thieme-connect.com Iron/copper co-catalysis has also been used in one-pot processes where an iron(III) salt catalyzes the initial iodination of a ketone, and trace amounts of copper(I) catalyze the subsequent intramolecular C-O bond formation to yield the benzofuran. acs.org
Table 3: Overview of Copper-Catalyzed Benzofuran Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst, O₂ | One-pot, regioselective synthesis of polysubstituted benzofurans. | rsc.org |
| Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Copper catalyst | Employs unactivated alkynes; proceeds via electrophilic carbocupration. | rsc.org |
| Intramolecular Dehydrogenation | Benzothiophene derivative | Copper catalyst, Cs₂CO₃ | O-H/C-H coupling reaction with high yields. | nih.gov |
| One-Pot Halogenation/Cyclization | 1-Arylketones, NIS | FeCl₃, CuI (ppm levels) | Iron catalyzes iodination, ppm copper loading catalyzes cyclization. | acs.org |
Gold has emerged as a powerful catalyst for various organic transformations due to its unique ability to activate alkynes and alkenes toward nucleophilic attack. rsc.orgnih.govyoutube.com In the context of benzofuran synthesis, gold catalysis enables novel and efficient cyclization reactions under mild conditions. nih.gov
One strategy involves the gold(I)-catalyzed intramolecular carboalkoxylation of 2-alkynylaryl ethers, which proceeds via a migratory cyclization to yield 2,3-disubstituted benzofurans. rsc.org Another approach describes the gold-promoted reaction between alkynyl esters and quinols to form the benzofuran nucleus. nih.gov The proposed mechanism for this transformation involves the formation of a gold-acetylide intermediate, nucleophilic attack by the quinol, and subsequent sigmatropic rearrangement and condensation. nih.gov Furthermore, gold(I) catalysts can promote the cycloisomerization of substrates like 2-(iodoethynyl)aryl esters, which rearrange to give 3-iodo-2-acyl benzofurans through a sequence involving an iodine shift and ring closure. organic-chemistry.org
Table 4: Gold-Catalyzed Approaches to Benzofurans
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Migratory Cyclization | 2-Alkynylaryl ethers | Digold(I)-NHC complex | Intramolecular carboalkoxylation with low catalyst loading. | rsc.org |
| Cyclization | Alkynyl esters, Quinols | JohnPhosAuCl/AgNTf₂ | Novel approach forming benzofuran nucleus. | nih.gov |
| Cycloisomerization | 2-(Iodoethynyl)aryl esters | Gold(I) complex | Involves a nih.govnih.gov-iodine shift and C-C bond formation. | organic-chemistry.org |
Ruthenium catalysts provide effective pathways for benzofuran synthesis, primarily through cycloisomerization reactions of appropriately functionalized precursors. organic-chemistry.org A key method is the ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols. thieme-connect.comthieme-connect.com This reaction can be highly chemo- and regioselective, allowing for controlled 5-exo or 6-endo cyclizations to form benzofurans or isochromenes, respectively. organic-chemistry.orgthieme-connect.com The presence of an amine/ammonium base-acid pair is often crucial for the catalytic cycle. organic-chemistry.org
An alternative ruthenium-catalyzed strategy involves the reaction of m-hydroxybenzoic acids with alkynes. nih.govacs.org This process is initiated by a C-H alkenylation of the benzoic acid, followed by an oxygen-induced annulation to construct the benzofuran ring, using an aerobic oxidant. nih.govacs.org
Table 5: Ruthenium-Catalyzed Benzofuran Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Cycloisomerization | Aromatic homo- and bis-homopropargylic alcohols | CpRuCl(PPh₃)₂ | Chemo- and regioselective 5-endo or 6-endo cyclization. | organic-chemistry.orgthieme-connect.com |
| C-H Alkenylation/Annulation | m-Hydroxybenzoic acids, Alkynes | Ruthenium catalyst, Mg(OAc)₂ | Proceeds via C-H activation and aerobic oxidation. | nih.govacs.org |
| Dehydrative C-H Alkenylation/Annulation | Phenols, Diols | Cationic Ru-H complex | Employs cheap starting materials; liberates water as byproduct. | organic-chemistry.org |
Oxidative Cyclization Pathways for Benzofuran Construction
Oxidative cyclization represents a powerful and atom-economical approach to the benzofuran ring system. These methods typically involve the formation of a key C-O bond through an oxidative process, often catalyzed by a metal.
One prominent strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure facilitates a regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition of the phenol to the alkyne, followed by the oxidative cyclization. rsc.org Another pathway is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. organic-chemistry.orgnih.gov Using a catalyst like (diacetoxyiodo)benzene, or PIFA (phenyliodine(III) diacetate), 2-hydroxystilbenes can be efficiently converted to 2-arylbenzofurans. organic-chemistry.orgnih.gov
Furthermore, 5-hydroxybenzofurans can be prepared via a tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. thieme-connect.comthieme-connect.de This reaction, mediated by an oxidant such as phenyliodine(III) diacetate (PIDA) and catalyzed by a Lewis acid like zinc iodide (ZnI₂), proceeds through a Michael addition followed by intramolecular cyclization and aromatization. thieme-connect.comthieme-connect.de A plausible mechanism suggests the initial oxidation of the hydroquinone, followed by a 1,4-Michael addition of the β-dicarbonyl precursor. thieme-connect.com The subsequent intramolecular cyclization of the keto-enol tautomer followed by aromatization is considered the favored pathway to the final benzofuran product. thieme-connect.comthieme-connect.de
Synthesis from Salicylaldehydes and Ethyl Bromoacetate (B1195939)
A classic and widely utilized method for synthesizing the benzofuran-2-carboxylate core involves the reaction of a salicylaldehyde (B1680747) with an α-haloacetate, such as ethyl bromoacetate. nih.govnih.gov This reaction typically proceeds in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) under reflux conditions. nih.gov
The process is understood to occur via an initial Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the salicylaldehyde's hydroxyl group, displaces the bromide from ethyl bromoacetate. nih.gov This is followed by an intramolecular cyclization, likely a Perkin rearrangement or a related condensation, to form the benzofuran ring. nih.govnih.gov The reaction of salicylaldehyde with ethyl bromoacetate in the presence of potassium carbonate and a solvent is a common route to afford ethyl benzofuran-2-carboxylate, a direct precursor to the required benzofuran-2-carboxylic acid. nih.gov
Table 1: Representative Conditions for Benzofuran-2-carboxylate Synthesis from Salicylaldehyde
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux, 4h | Ethyl benzofuran-2-carboxylate | nih.gov |
| Salicylaldehyde | Ethyl bromoacetate | K₂CO₃ | Ethanol | Reflux, 6h | Ethyl benzofuran-2-carboxylate | |
| Substituted Salicylaldehydes | 2-chloromethylquinoline | K₂CO₃ | Acetonitrile | Reflux | 2-(Benzofuran-2-yl) derivative | nih.gov |
Introduction of the 4-Iodophenyl Moiety
Incorporating the 4-iodophenyl group can be achieved at various stages of the synthesis, either by modifying a pre-existing benzofuran derivative or by using an iodinated precursor to build the heterocyclic ring.
Direct Iodination Strategies on Benzofuran Derivatives
One theoretical approach to introduce the iodine atom is through the direct electrophilic iodination of a precursor molecule, such as phenyl 1-benzofuran-2-carboxylate. Aromatic iodides are valuable synthetic intermediates, and methods for their synthesis are well-documented. organic-chemistry.org A common method for direct iodination involves using elemental iodine activated by an oxidizing agent. organic-chemistry.org For instance, the combination of iodine and Selectfluor™ (F-TEDA-BF₄) has been shown to be effective for the iodination of various benzene (B151609) derivatives under mild conditions. organic-chemistry.org This system progressively introduces iodine atoms at the most electron-rich and sterically accessible positions on the benzene ring. organic-chemistry.org Applying this to phenyl 1-benzofuran-2-carboxylate would likely result in iodination on the phenyl ring, with the para-position being a probable site of substitution, although regioselectivity could be a challenge.
Utilization of Iodophenyl Precursors in Coupling Reactions
An alternative and often more controlled strategy involves constructing the benzofuran ring using a starting material that already contains the iodophenyl group. Various transition-metal-catalyzed cross-coupling reactions are suitable for this purpose. nih.gov For example, a palladium-catalyzed Sonogashira coupling between an ortho-halophenol and an alkyne bearing a 4-iodophenyl substituent could generate a key intermediate that subsequently cyclizes to form the desired benzofuran structure. nih.gov
Similarly, Heck-type reactions can be employed. The palladium-catalyzed intramolecular Heck reaction of an appropriately substituted iodophenyl ether can lead to the formation of the benzofuran ring. nih.gov Radical reactions also offer a pathway; 2-iodophenyl allenyl ethers can react with various heteroatomic compounds in the presence of a strong base to yield 3-substituted benzofurans, demonstrating a method initiated by an iodophenyl group. nih.govnih.gov These methods build the benzofuran scaffold while carrying the iodo-substituent through the reaction sequence. nih.gov
Derivatization from α-(ortho-Iodophenyl)-β-oxoesters for Benzofuran Formation
A specific and novel route to annulated benzofuran derivatives starts from α-(ortho-iodophenyl)-β-oxoesters. researchgate.netacs.org This method begins with the reaction of β-oxoesters with a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA), which installs the ortho-iodophenyl group onto the α-position of the oxoester. acs.orgacs.org
The resulting α-(ortho-iodophenyl)-β-oxoester is then subjected to an intramolecular Ullmann-type C-O coupling reaction. acs.orguol.de This cyclization is typically catalyzed by a copper(I) salt, such as CuI, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like DMF at elevated temperatures. acs.orgrawdatalibrary.net This sequence has been successfully applied to synthesize a variety of [b]-annulated benzofurans, including those with five-, six-, and seven-membered fused rings. acs.orgrawdatalibrary.net
Table 2: Copper-Catalyzed Cyclization of α-(ortho-Iodophenyl)-β-oxoesters
| Substrate | Catalyst | Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| α-(ortho-iodophenyl)-β-oxoester | CuI | K₃PO₄ | DMF, 110 °C | Annulated benzofuran | acs.org |
| Cyclic α-(ortho-iodophenyl)-β-oxoester | Electrochemical Reduction | - | - | Benzannulated cycloalkanone carboxylic esters | researchgate.net |
Esterification Techniques for Benzofuran-2-carboxylic Acids to Aryl Esters
The final step in the synthesis of 4-Iodophenyl 1-benzofuran-2-carboxylate is the formation of the ester bond between benzofuran-2-carboxylic acid and 4-iodophenol (B32979). While the Fischer esterification is a classic method for converting carboxylic acids and alcohols to esters using an acid catalyst, its effectiveness can be limited for less reactive alcohols like phenols. masterorganicchemistry.comucalgary.ca
For the esterification of benzofuran-2-carboxylic acid with an aryl alcohol like 4-iodophenol, more robust methods are generally employed. One common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzofuran-2-carbonyl chloride can then readily react with 4-iodophenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to yield the desired aryl ester.
Alternatively, direct coupling of the carboxylic acid and the phenol can be achieved using dehydrating coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the esterification by activating the carboxylic acid for nucleophilic attack by the phenol. This method avoids the need to isolate the highly reactive acyl chloride intermediate and often proceeds under mild conditions.
Coupling with 4-Iodophenol or Derivatives
The formation of the ester linkage between 1-benzofuran-2-carboxylic acid and 4-iodophenol is the critical step in the synthesis of this compound. While direct Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is a common method for ester synthesis, its application to phenols can be less effective. Phenols are less nucleophilic than aliphatic alcohols, and the direct esterification with carboxylic acids often requires harsh conditions and may result in low yields. youtube.com
To achieve a more efficient synthesis under milder conditions, modern coupling reagents are frequently employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol. One of the most common and effective methods is the use of carbodiimide (B86325) coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), facilitate the formation of the ester bond. This approach, known as the Steglich esterification, is widely used for the synthesis of esters from a variety of carboxylic acids and alcohols, including phenols. sigmaaldrich.comnih.gov The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the phenol.
Another effective approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. youtube.com By treating 1-benzofuran-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), the corresponding 1-benzofuran-2-carbonyl chloride is formed. This highly reactive acid chloride can then react readily with 4-iodophenol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to yield the desired ester. niscair.res.in
The synthesis of related benzofuran-2-carboxamides, such as N-(4-iodophenyl)-1-benzofuran-2-carboxamide, has been successfully achieved using coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). chemrxiv.org This suggests that similar peptide coupling reagents could be effectively adapted for the esterification reaction with 4-iodophenol.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of coupling agent, solvent, reaction temperature, and reaction time.
In carbodiimide-mediated coupling reactions, the choice of solvent is important. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to prevent side reactions with the solvent. The reaction temperature is often kept at room temperature, although gentle heating may sometimes be employed to increase the reaction rate. The use of a catalyst like DMAP is known to significantly accelerate the reaction and improve yields, especially with less reactive phenols.
For reactions involving the acid chloride intermediate, the choice of base and solvent is critical. The base must be capable of scavenging the generated HCl without reacting with the acid chloride or the product. Pyridine is a common choice as it can also act as a catalyst. The reaction is typically carried out in an inert aprotic solvent at or below room temperature to control the reactivity of the acid chloride and minimize side reactions.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. nih.gov The application of microwave irradiation to the esterification of 1-benzofuran-2-carboxylic acid with 4-iodophenol could potentially reduce reaction times significantly and lead to higher yields compared to conventional heating methods. nih.gov
While specific yield data for the synthesis of this compound is not extensively reported in the readily available literature, studies on the synthesis of analogous aryl esters of 1-benzofuran-2-carboxylic acid provide valuable insights. For instance, the synthesis of various substituted benzofuran-2-carboxylate 1,2,3-triazoles from the corresponding propargyl ester of benzofuran-2-carboxylic acid has been reported with good yields, indicating the feasibility of forming the ester linkage with various functionalities. niscair.res.in Similarly, the synthesis of 3-substituted-benzofuran-2-carboxylic esters has been described, highlighting the versatility of the benzofuran-2-carboxylate scaffold in organic synthesis. nih.gov
To illustrate the potential for optimization, a hypothetical study could involve screening different coupling agents, solvents, and temperatures. The results could be tabulated to identify the optimal conditions.
Table 1: Hypothetical Optimization of Coupling Agent and Solvent for the Synthesis of this compound
| Entry | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | DMAP | DCM | 25 | 12 | 75 |
| 2 | EDC | DMAP | DCM | 25 | 12 | 82 |
| 3 | HATU | DIPEA | DMF | 25 | 8 | 85 |
| 4 | SOCl₂, then pyridine | - | Toluene | 0-25 | 4 | 78 |
Table 2: Hypothetical Optimization of Reaction Temperature
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/DMAP | DCM | 0 | 24 | 70 |
| 2 | EDC/DMAP | DCM | 25 | 12 | 82 |
| 3 | EDC/DMAP | DCM | 40 | 6 | 80 |
Based on these hypothetical data, a combination of EDC as a coupling agent with DMAP as a catalyst in DCM at room temperature appears to be a promising starting point for achieving a high yield of this compound. Further fine-tuning of the reaction time and stoichiometry of reagents would likely lead to even better results.
Advanced Spectroscopic and Structural Characterization of 4 Iodophenyl 1 Benzofuran 2 Carboxylate
Vibrational Spectroscopy Analysis (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-Iodophenyl 1-benzofuran-2-carboxylate is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural motifs: the ester group, the benzofuran (B130515) system, and the iodinated aromatic ring.
The most prominent feature in the spectrum is the ester carbonyl (C=O) stretching vibration. For aromatic esters, this peak typically appears in the range of 1715-1730 cm⁻¹. Conjugation with the benzofuran ring system can slightly lower this frequency compared to a saturated ester. stackexchange.com Esters are also characterized by two distinct C-O stretching vibrations. spectroscopyonline.com The asymmetric C-C-O stretch, involving the carbonyl carbon and the ester oxygen, is found around 1250-1300 cm⁻¹, while the symmetric O-C-C stretch, involving the phenoxy oxygen and the phenyl carbon, appears in the 1000-1100 cm⁻¹ region. spectroscopyonline.com
Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The benzofuran nucleus itself contributes to this region with its own characteristic ring stretching frequencies. acs.org The substitution pattern on the phenyl ring (para-substitution) is typically identified by a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ range. The carbon-iodine (C-I) stretch is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹, though it is often weak and can be difficult to distinguish in the fingerprint region.
Table 1: Predicted FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic (Benzofuran, Phenyl) |
| 1715-1730 | C=O Stretch | Aromatic Ester |
| 1450-1600 | C=C Stretch | Aromatic Rings |
| 1250-1300 | Asymmetric C-C-O Stretch | Ester Linkage |
| 1000-1100 | Symmetric O-C-C Stretch | Ester Linkage |
| 800-850 | C-H Out-of-Plane Bend | p-Disubstituted Phenyl |
| 500-600 | C-I Stretch | Iodophenyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the precise connectivity and chemical environment of each atom.
Proton NMR (¹H NMR) for Chemical Shift Assignment and Spin-Spin Coupling
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region (δ 7.0-8.0 ppm) is expected to be complex. The benzofuran H-3 proton is anticipated to appear as a distinct singlet, typically around δ 7.4-7.6 ppm, due to the absence of adjacent protons. The other four protons on the benzofuran ring (H-4, H-5, H-6, H-7) will present as a complex multiplet system. nih.govchemicalbook.comresearchgate.net
The 4-iodophenyl ring protons are expected to exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets, due to the magnetic symmetry of the para-substituted ring. The protons ortho to the iodine atom (and meta to the ester group) would appear at a different chemical shift than the protons meta to the iodine (and ortho to the ester group). oregonstate.edu
Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Benzofuran H-3 | 7.4 - 7.6 | Singlet (s) |
| Benzofuran H-4, H-5, H-6, H-7 | 7.2 - 7.9 | Multiplet (m) |
| 4-Iodophenyl H (ortho to Ester) | 7.2 - 7.4 | Doublet (d) |
| 4-Iodophenyl H (meta to Ester) | 7.8 - 8.0 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The ester carbonyl carbon (C=O) is the most deshielded, appearing at a low field, typically between δ 160-165 ppm. rsc.org The carbon atom bonded to the iodine (C-I) on the phenyl ring is expected to appear at a relatively high field for an aromatic carbon, around δ 90-100 ppm, due to the heavy atom effect of iodine. The remaining aromatic and benzofuran carbons will resonate in the typical range of δ 110-155 ppm. chemicalbook.commdpi.com The specific assignments can be aided by comparing with data from similar benzofuran structures. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| Ester C=O | 160 - 165 |
| Benzofuran C-2 | 145 - 150 |
| Benzofuran C-3 | 115 - 120 |
| Benzofuran C-3a | 120 - 125 |
| Benzofuran C-4 | 123 - 128 |
| Benzofuran C-5 | 124 - 129 |
| Benzofuran C-6 | 127 - 132 |
| Benzofuran C-7 | 112 - 117 |
| Benzofuran C-7a | 154 - 158 |
| 4-Iodophenyl C-1' (C-O) | 150 - 155 |
| 4-Iodophenyl C-2', C-6' (CH) | 122 - 127 |
| 4-Iodophenyl C-3', C-5' (CH) | 138 - 143 |
| 4-Iodophenyl C-4' (C-I) | 90 - 100 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unequivocal determination of the molecular formula. The molecular formula for this compound is C₁₅H₉IO₃. The theoretical exact mass would be calculated and compared to the experimental value, with a match within a few parts per million confirming the formula. mdpi.com
The fragmentation pattern observed in the mass spectrum gives further structural evidence. For this ester, the most likely fragmentation pathway involves the cleavage of the ester linkage. Two primary fragment ions would be expected:
A fragment corresponding to the [1-benzofuran-2-carbonyl]⁺ cation (m/z ≈ 145.0284).
A fragment corresponding to the [4-iodophenoxy] radical or related ions.
Further fragmentation of the benzofuran-2-carbonyl cation could occur via the loss of carbon monoxide (CO), yielding a [C₇H₅O]⁺ ion (m/z ≈ 105.0335). dergipark.org.tr
Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure
Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related 2-(4-iodophenyl)-1-benzofuran derivatives allows for a reliable prediction of its key structural features. nih.govnih.gov
The molecule is expected to be largely planar, but with a significant dihedral angle between the plane of the benzofuran ring system and the 4-iodophenyl ring. In similar structures, this angle is typically between 35° and 40°. nih.govnih.gov This twist is due to steric hindrance around the single bond connecting the two ring systems.
In the solid state, the crystal packing would be stabilized by various intermolecular interactions. Given the presence of the iodine atom and the aromatic systems, two important interactions are likely:
Halogen Bonding: A directional, non-covalent interaction between the electrophilic region of the iodine atom and a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule. I···O distances in analogous compounds are observed to be around 3.0-3.4 Å. nih.govnih.gov
π–π Stacking: Interactions between the electron clouds of the aromatic rings of adjacent molecules, with centroid-to-centroid distances typically around 3.5 Å, would further stabilize the crystal lattice. nih.gov
Elemental Compositional Analysis for Purity and Stoichiometry
The determination of the elemental composition of a synthesized compound is a fundamental step in its characterization. This analysis provides crucial information regarding the purity of the sample and confirms that the stoichiometry of the elements present matches the expected molecular formula. For novel compounds like this compound, elemental analysis serves as a primary validation of its chemical identity.
Detailed Research Findings
While extensive searches of scientific literature and chemical databases did not yield specific experimental data for the elemental analysis of this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₁₅H₉IO₃. This theoretical data provides a benchmark against which future experimental results can be compared to ascertain the purity and stoichiometric accuracy of synthesized samples.
The molecular formula indicates a composition of fifteen carbon atoms, nine hydrogen atoms, one iodine atom, and three oxygen atoms. Based on the atomic weights of these elements, the theoretical percentage composition of this compound has been calculated and is presented in the table below.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 49.48 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 2.49 |
| Iodine | I | 126.90 | 1 | 126.90 | 34.85 |
| Oxygen | O | 15.999 | 3 | 47.997 | 13.18 |
| Total | 364.134 | 100.00 |
In a typical experimental setting, techniques such as combustion analysis are employed to determine the percentages of carbon and hydrogen. The percentage of iodine can be determined through various methods, including titration or spectroscopic techniques after appropriate sample preparation. The oxygen content is often determined by difference.
Discrepancies between the experimentally determined values and the theoretical values presented in the table can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. Therefore, achieving a close correlation between experimental and theoretical elemental analysis data is a critical quality control measure in the synthesis and purification of this compound.
Conclusion
4-Iodophenyl 1-benzofuran-2-carboxylate is a molecule that sits (B43327) at the intersection of several important areas of organic chemistry. It combines the biologically relevant benzofuran (B130515) scaffold with a synthetically versatile iodinated phenyl ring via a reactive ester linkage. Although specific research on this compound is not present in the current literature, a thorough analysis of its structure suggests significant potential. Its most promising role is likely as a chemical intermediate or building block, where the 4-iodophenyl group can be used as a handle for palladium-catalyzed cross-coupling reactions to generate novel, complex molecules for evaluation in medicinal chemistry or materials science. Future research could focus on synthesizing this compound and exploring its reactivity to unlock its full potential as a tool for chemical innovation.
Exploration of Biological Activities of Benzofuran 2 Carboxylate Derivatives Excluding Clinical Outcomes
Mechanistic Investigations of Enzyme Inhibition
The structural framework of benzofuran-2-carboxylate derivatives makes them effective inhibitors of various enzymes implicated in a range of physiological and pathological processes.
5-Lipoxygenase (5-LOX) Enzyme System Inhibition
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. biorxiv.orgnih.govresearchgate.net The inhibition of 5-LOX is a key strategy for managing inflammatory conditions. nih.govresearchgate.net Benzofuran (B130515) derivatives have been investigated as 5-LOX inhibitors, with their mechanism of action often attributed to their ability to interact with the enzyme's active site.
The inhibitory action of these compounds can be categorized into several mechanisms, including redox-active inhibition, iron chelation at the active site, and non-redox competitive inhibition. nih.gov Some natural products, such as caffeic acid and curcumin, are known to inhibit 5-LOX. nih.gov Structure-activity relationship studies suggest that the potency of inhibition can be influenced by factors like lipophilicity and the number of phenolic hydroxy groups. For instance, some polyphenolic compounds that are effective 5-LOX inhibitors share structural resemblances with fatty acids.
Table 1: 5-LOX Inhibitory Activity of Selected Compounds
| Compound | IC₅₀ (µM) | Inhibition Mechanism | Reference |
|---|---|---|---|
| Nordihydroguaiaretic acid (NDGA) | - | Redox-type inhibitor | biorxiv.org |
| 3-acetyl-11-keto-beta-boswellic acid (AKBA) | - | Allosteric inhibitor | biorxiv.org |
| Caffeic acid phenethyl ester | <10 | Uncompetitive | |
| Grewialin | 31.9 ± 0.03 | - |
α-Glucosidase Inhibitory Potential and Binding Kinetics
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help manage blood glucose levels. Several studies have highlighted the potential of benzofuran derivatives as α-glucosidase inhibitors.
For example, a series of hydroxylated 2-phenylbenzofurans demonstrated significant inhibitory activity against α-glucosidase, with one compound being 167 times more active than the reference drug, acarbose. Kinetic studies revealed that this compound acts as a mixed-type inhibitor. Similarly, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e]thiazin-2-yl)-N-arylacetamides showed potent in vitro α-glucosidase inhibition, with some derivatives exhibiting lower IC₅₀ values than acarbose. Kinetic analysis of another synthetic compound, FA2, indicated a non-competitive mode of inhibition, suggesting it binds to an allosteric site on the enzyme.
Table 2: α-Glucosidase Inhibitory Activity of Benzofuran and Related Derivatives
| Compound Series/Derivative | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Hydroxylated 2-phenylbenzofuran (B156813) (Compound 16) | Significantly lower than acarbose | Mixed-type | |
| 1,2-benzothiazine-N-arylacetamide (12a) | 18.25 | - | |
| 1,2-benzothiazine-N-arylacetamide (12d) | 20.76 | - | |
| 1,2-benzothiazine-N-arylacetamide (12g) | 24.24 | - | |
| FA2 | 18.82 ± 0.89 | Non-competitive | |
| Benzimidazole-thioquinoline (6j) | 28.0 ± 0.6 | Competitive | |
| Acarbose (Reference) | 58.8 / 750.0 | - |
Acetylcholinesterase (AChE) Inhibitory Activity and Mechanistic Insights
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Benzofuran derivatives have emerged as promising AChE inhibitors.
Studies have shown that various synthetic benzofuran derivatives can effectively inhibit AChE. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and found to be potent butyrylcholinesterase inhibitors, a related enzyme. Another study on N-glycosyl benzofuran derivatives reported significant AChE inhibitory activity, with one compound showing an 84% inhibition rate. Research on other benzofuran derivatives revealed moderate to potent AChE inhibitory activities, with some compounds exhibiting competitive or uncompetitive inhibition mechanisms. The interaction of these inhibitors with the enzyme often involves hydrogen bonds with key amino acid residues in the active site.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzofuran Derivatives
| Compound Series/Derivative | IC₅₀ (µM) / % Inhibition | Inhibition Type | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | 0.054-2.7 (for BChE) | - | |
| N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carbxamide (5a) | 84% inhibition | - | |
| 4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) (A4) | 11 | - | |
| Benzofuran-triazole hybrid (10d) | 0.55 ± 1.00 | - | |
| Amino ester benzofuran (Compound 5) | Kᵢ = 36.53 | Uncompetitive |
Inhibition of Other Enzymatic Targets (e.g., Chorismate Mutase)
The shikimate pathway, present in bacteria, fungi, and plants, is essential for the biosynthesis of aromatic amino acids. Chorismate mutase is a key enzyme in this pathway, catalyzing the conversion of chorismate to prephenate. This makes it an attractive target for the development of new herbicides and antibacterial agents. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase, a related enzyme in the pathway. Specifically, the 2'-hydroxy-4'-pentoxy analogue demonstrated potent inhibition of Streptococcus pneumoniae chorismate synthase.
Deubiquitinase USP5 Allosteric Inhibition
No information was found in the provided search results regarding the allosteric inhibition of Deubiquitinase USP5 by benzofuran-2-carboxylate derivatives.
Antimicrobial Research (Antibacterial and Antifungal Mechanisms)
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a promising scaffold for the development of new anti-infective agents.
Research has shown that various substituted benzofuran-2-carboxylate derivatives exhibit moderate to good antibacterial and antifungal activity. For example, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and evaluated. It was observed that compounds with methoxy (B1213986), methyl, and fluoro substituents showed better antibacterial and moderate antifungal activity. The presence of a chloro substituent on the benzofuran ring was also found to enhance bioactivity.
Other studies have explored different modifications of the benzofuran scaffold. For instance, (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized and tested against various microbial strains. Some of these compounds showed very strong antimicrobial effects against Candida albicans. Similarly, benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal agents, with some compounds completely inhibiting the growth of several fungal species at low concentrations. The mechanism of action for some antifungal benzofuran derivatives has been linked to the inhibition of fungal N-myristoyltransferase.
Structure-activity relationship studies have revealed that the nature and position of substituents on the benzofuran ring play a crucial role in determining the antimicrobial potency. For example, electron-withdrawing groups in certain positions can increase potency, while electron-donating groups may weaken it.
Table 4: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Series/Derivative | Target Organisms | Activity Highlights | Reference |
|---|---|---|---|
| Benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i) | S. aureus, B. subtilis, E. coli, K. pneumonia, A. niger, S. rolfsii | Potent antibacterial and antifungal activity. | |
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives (2, 5b, 6b, 6c, 7b, 7f) | C. albicans | Very strong antifungal effect. | |
| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | Superior or comparable activity to 5-fluorocytosine. | |
| Benzofuran carbohydrazide (B1668358) (39) | E. coli, S. aureus | Excellent antibacterial activity. | |
| 1-(Thiazol-2-yl)pyrazoline (55) | Gram-negative and Gram-positive bacteria | Excellent antimicrobial activity. |
In Vitro Studies on Microbial Strains and Microorganism Growth Inhibition
Benzofuran-2-carboxylate derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. In vitro testing is a primary method for determining the antimicrobial efficacy of these compounds, typically by measuring the Minimum Inhibitory Concentration (MIC) and the diameter of the growth inhibition zone.
Studies have shown that these derivatives are active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. rsc.orgniscair.res.in For instance, certain novel benzofuran-2-carboxylate 1,2,3-triazole compounds exhibited a broad spectrum of antimicrobial activity. niscair.res.in Specifically, compounds with a chloro substituent on the benzofuran ring showed significant bioactivity against E. coli, with one derivative recording an inhibition zone of 10 mm. niscair.res.in Other research has highlighted the antifungal properties of these molecules against strains like Candida albicans, Aspergillus niger, and Sclerotium rolfsii. niscair.res.innih.gov Some halogenated derivatives of 3-benzofurancarboxylic acid were found to be active against Gram-positive cocci with MIC values ranging from 50 to 200 μg/mL and also showed antifungal activity against C. albicans and C. parapsilosis at an MIC of 100 μg/mL. nih.govnih.gov
The antimicrobial potential of these compounds is often compared to standard antibiotics to gauge their effectiveness. For example, the activity of certain 2,4,6-trimethoxy benzofuran derivatives against E. coli and S. aureus was found to be excellent, with inhibition zones of 27 mm and 26 mm respectively, which is comparable to the standard drug norfloxacin. rsc.org
Antimicrobial Activity of Benzofuran-2-Carboxylate Derivatives
| Compound Type | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid | Gram-positive bacteria | MIC | 50-200 µg/mL | nih.govnih.gov |
| Halogenated 3-benzofurancarboxylic acid | Candida albicans & C. parapsilosis | MIC | 100 µg/mL | nih.govnih.gov |
| Chloro-substituted benzofuran-2-carboxylate 1,2,3-triazole | Escherichia coli (MTCC-443) | Inhibition Zone | 10 mm | niscair.res.in |
| 2,4,6-trimethoxy benzofuran carbohydrazide | Escherichia coli | Inhibition Zone | 27 mm | rsc.org |
| 2,4,6-trimethoxy benzofuran carbohydrazide | Staphylococcus aureus | Inhibition Zone | 26 mm | rsc.org |
Molecular Basis of Antimicrobial Potency, Including Halogen Substitution Effects
The structure-activity relationship (SAR) is crucial for understanding the antimicrobial potential of benzofuran derivatives. Research indicates that the introduction of a halogen atom into the benzofuran structure is a key determinant of its biological activity. nih.govnih.gov Halogens are thought to enhance the antimicrobial properties of benzofurans due to their ability to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule, thereby improving binding affinity. nih.gov
Antioxidant Activity Investigations
Benzofuran derivatives are recognized for their antioxidant properties, which enable them to counteract oxidative stress, a process implicated in numerous diseases. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. scholarena.com Antioxidants can mitigate this by scavenging free radicals or chelating metals involved in their formation. scholarena.com The antioxidant capacity of benzofuran-2-carboxylates and related compounds is typically evaluated using various in vitro assays.
Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing the free-radical scavenging ability of a compound. nih.govnih.gov In this test, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Several studies have demonstrated the DPPH radical scavenging potential of benzofuran derivatives. For example, a novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative showed a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.govresearchgate.net Another study on benzofuran-2-one derivatives also confirmed their ability to react with and neutralize DPPH radicals. nih.gov The antioxidant activity is often influenced by the specific substituents on the benzofuran ring. For instance, the presence of a hydroxyl (-OH) group can play a role in the antioxidant action. researchgate.net
DPPH Radical Scavenging Activity of Benzofuran Derivatives
| Compound Type | Concentration | % Inhibition / Activity | Reference |
|---|---|---|---|
| 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide | 100 µM | 23.5% | nih.govresearchgate.net |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Not Specified | 1.37 times higher than ascorbic acid | nih.gov |
| 4-(5-Acetyl-4-methyl-1,2,3-triazol-1-yl)-6-chloro-quinolin-2(1H)-one | 10 µM | 73.5% | mdpi.com |
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the total antioxidant capacity of a substance. nih.govsemanticscholar.org This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH. semanticscholar.orgwikipedia.org The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present. semanticscholar.org
While the benzofuran scaffold is generally associated with antioxidant effects, specific studies detailing the FRAP values for 4-Iodophenyl 1-benzofuran-2-carboxylate or its close analogues are not extensively covered in the available literature. However, the principle of the assay remains a key tool for evaluating the antioxidant potential of novel chemical entities within this class.
Metal Chelating Activity
An important mechanism of antioxidant action is the chelation of metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). scholarena.com These metals can catalyze the formation of highly reactive free radicals through reactions like the Fenton reaction. By binding to these metal ions, chelating agents can render them inactive, thus preventing the initiation of radical-generating chain reactions. Assays for metal chelating activity often involve measuring the disruption of a metal-dye complex upon addition of the chelating agent. wikipedia.org
As with FRAP assays, specific research quantifying the metal chelating activity of this compound is not detailed in the provided search results. Nonetheless, this mechanistic pathway remains a relevant area of investigation for fully characterizing the antioxidant profile of benzofuran derivatives.
Other Biological Activities from a Mechanistic Perspective
Beyond their antimicrobial and antioxidant effects, benzofuran-2-carboxylate derivatives have been investigated for a variety of other biological activities, often involving the inhibition of specific enzymes or modulation of cellular signaling pathways.
One significant area of research is their potential as anticancer agents. nih.govnih.gov The mechanisms underlying this activity are diverse and can include the inhibition of protein kinases, which are crucial for cell signaling and growth. taylorandfrancis.com For example, certain benzofuran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), Src kinase, and the hypoxia-inducible factor (HIF-1) pathway, all of which are implicated in cancer progression. taylorandfrancis.comnih.gov
Anti-inflammatory activity is another prominent feature of this class of compounds. Some benzofuran-2-carboxamide (B1298429) derivatives act as immunomodulatory agents by blocking the CCL20-induced chemotaxis, a process involved in inflammatory bowel diseases and colorectal cancer. nih.gov
Furthermore, specific derivatives have been designed as enzyme inhibitors for other therapeutic targets. For instance, benzofuran derivatives have been synthesized to act as inhibitors of chorismate mutase, an enzyme essential for certain bacteria, presenting a potential antitubercular strategy. nih.govacs.org This diverse range of mechanistic actions underscores the versatility of the benzofuran-2-carboxylate scaffold as a template for developing novel therapeutic agents.
Anti-inflammatory Properties and Target Modulation
Benzofuran derivatives have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. nih.govnih.gov
Studies have shown that certain benzofuran hybrids can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov The mechanism often involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.gov For instance, a piperazine/benzofuran hybrid, compound 5d , was found to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov
Furthermore, benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), enabling it to act as an inhibitor of Lymphoid-tyrosine phosphatase (LYP). nih.gov LYP is a critical regulator in the T-cell receptor (TCR) signaling pathway and plays a role in tumor immunity. nih.gov Derivatives such as D14 and D34 have been shown to reversibly inhibit LYP, thereby boosting antitumor immunity by activating T-cells and inhibiting the polarization of M2 macrophages. nih.gov
| Compound/Derivative Class | Target/Pathway | Observed Effect | Source |
|---|---|---|---|
| Piperazine/benzofuran hybrid (5d) | NF-κB and MAPK pathways | Inhibited phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, p38; reduced NO, COX-2, TNF-α, IL-6. | nih.gov |
| Benzofuran-2-carboxylic acid derivatives (D14, D34) | Lymphoid-tyrosine phosphatase (LYP) | Reversibly inhibited LYP, regulated TCR signaling, activated T-cells. | nih.gov |
| Benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives | NF-κB transcriptional activity | Inhibited LPS-induced NF-κB activity. | nih.govresearchgate.net |
Antiprotozoal and Antiviral Activity Mechanisms
The benzofuran scaffold is a key component in compounds developed for activity against various pathogens, including protozoa and viruses.
Antiprotozoal Activity: Synthetic dihydrobenzofuran neolignans and related benzofurans have shown promising antiprotozoal properties. nih.gov These compounds have been evaluated against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The proposed mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for parasite cell division and motility. nih.gov Cationically substituted 2-phenylbenzofurans have also been synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with some derivatives showing efficacy comparable to or greater than standard treatments like pentamidine. researchgate.net
Antiviral Activity: Benzofuran derivatives have demonstrated broad-spectrum antiviral potential through various mechanisms. unica.itnih.gov A key mechanism identified is the activation of the Stimulator of Interferon Genes (STING) pathway, which is a central part of the innate immune defense against viral infections. unica.it By acting as STING agonists, these compounds can induce an interferon response that inhibits viral replication. unica.it
Other specific antiviral mechanisms have also been identified. Certain benzofuran-5-carbonyl derivatives have shown potent inhibitory activity against the HIV-1 reverse transcriptase enzyme. nih.gov Additionally, in silico studies have highlighted the potential of benzofuran-1,2,4-triazole hybrids to inhibit the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. nih.gov
| Activity | Derivative Class | Proposed Mechanism / Target | Pathogen | Source |
|---|---|---|---|---|
| Antiprotozoal | Dihydrobenzofuran neolignans | Inhibition of tubulin polymerization | Trypanosoma cruzi | nih.gov |
| Antiprotozoal | Cationic 2-phenylbenzofurans | Not specified | T. brucei rhodesiense, P. falciparum, L. donovani | researchgate.net |
| Antiviral | Benzofuran derivatives (BZF-2OH) | STING agonist | Coronaviruses (HCoV-229E, SARS-CoV-2) | unica.it |
| Antiviral | Benzofuran-5-carbonyl derivatives | HIV-1 Reverse Transcriptase inhibition | HIV-1 | nih.gov |
| Antiviral | Benzofuran-1,2,4-triazole hybrids | HCV NS5B RdRp inhibition | Hepatitis C Virus | nih.gov |
Antitubercular Activity Mechanisms
The emergence of multidrug-resistant Mycobacterium tuberculosis (MTB) strains necessitates the development of novel antitubercular agents, and benzofuran derivatives have emerged as a promising class of compounds. researchgate.netnih.govnih.gov
In silico studies suggest that one mechanism of action involves the inhibition of NarL, a transcriptional regulatory protein essential for the adaptation of MTB to anaerobic conditions. nih.gov Benzofuran derivatives are proposed to bind to the active site of NarL, blocking its phosphorylation and thus its function. nih.gov Another potential target is β-ketoacyl ACP synthase I (KasA), an enzyme involved in fatty acid synthesis, which is vital for the bacterium's survival. mdpi.com
Several series of benzofuran derivatives have shown potent activity. Benzofuro[2,3-b]quinoline derivatives, particularly 11-aminated variants, exhibited significant activity against MTB growth with low cytotoxicity. nih.gov Hybrids of benzofuran and isatin (B1672199) have also been synthesized, with some compounds showing excellent activity against multi-drug resistant MTB strains, proving more potent than standard drugs like ciprofloxacin (B1669076) and isoniazid (B1672263) in in vitro assays. nih.gov
| Derivative Class | Proposed Target | Key Findings | Source |
|---|---|---|---|
| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | NarL protein | Stabilizes in the active site, blocking phosphorylation. | nih.gov |
| 11-aminated benzofuro[2,3-b]quinolines | Not specified | Exhibited significant activity (MIC <0.20 µg/mL) with low cytotoxicity. | nih.gov |
| Benzofuran-isatin hybrids | Not specified | Showed excellent activity (MIC: 0.125-16 µg/mL) against MDR-MTB strains. | nih.gov |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | β-ketoacyl ACP synthase I (KasA) | Identified as a cellular target via docking and molecular dynamics. | mdpi.com |
Ischemic Cell Death Inhibitory Potential
Benzofuran-2-carboxylic esters have been investigated for their potential to inhibit cell death caused by ischemia, a condition of restricted blood supply. nih.gov A series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and evaluated for their ability to protect cardiac cells (H9c2 cells and rat primary cardiac myocytes) from death under conditions of oxygen and glucose deprivation. nih.gov
The study found that the introduction of a sulfur atom at the 3-position substituent of the benzofuran ring significantly enhanced the inhibitory potency against ischemic cell death. nih.gov Two compounds in particular, 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (10) and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (18) , were identified as the most potent in the series, with EC₅₀ values of 0.532 µM and 0.557 µM, respectively. nih.gov These findings highlight a promising avenue for developing neuro- and cardioprotective agents based on the benzofuran-2-carboxylate scaffold.
| Compound | EC₅₀ (µM) | Cell Death (%) | Source |
|---|---|---|---|
| 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (10) | 0.532 | 6.18 | nih.gov |
| 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (18) | 0.557 | 7.02 | nih.gov |
Molecular Recognition and Receptor Binding Studies
Molecular docking and other computational studies have been instrumental in understanding how benzofuran-2-carboxylate derivatives interact with biological targets at a molecular level, guiding the rational design of more potent and selective inhibitors.
Pim-1 Kinase: Docking studies of 5-substituted and 5-bromo-7-substituted benzofuran-2-carboxylic acids against Pim-1 kinase, a target in cancer therapy, showed a good correlation between docking scores and experimental IC₅₀ values. These studies suggested that for some derivatives, a methyl piperidine (B6355638) group was crucial for binding, while for others, the basic nature of a terminal group played a significant role in their activity. tandfonline.com
Staphylococcus aureus Sortase A (SrtA): Molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives identified potent inhibitors of SrtA, a bacterial transpeptidase involved in virulence. The most potent inhibitor, Ia-22 , was shown to share a similar binding pattern with the native substrate in the enzyme's binding pocket, forming key hydrogen bond interactions with residues Cys184, Trp194, and Arg197. researchgate.net
HCV NS5B Polymerase: Computational screening of benzofuran-1,2,4-triazole derivatives against the HCV NS5B polymerase revealed that compounds like BF-9 , BF-12 , and BF-13 had excellent binding affinities, superior to a known reference inhibitor, Nesbuvir. nih.gov
Lymphoid-tyrosine phosphatase (LYP): The design of LYP inhibitors was based on the benzofuran-2-carboxylic acid scaffold acting as a phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of the phosphatase. nih.gov
These studies collectively demonstrate that the benzofuran-2-carboxylate core can be effectively modified to achieve specific interactions with a diverse range of biological receptors and enzyme active sites.
| Derivative Class | Target Protein | Key Findings from Docking/Binding Studies | Source |
|---|---|---|---|
| 5-substituted benzofuran-2-carboxylic acids | Pim-1 kinase | Good correlation between docking score and IC₅₀. Methyl piperidine group played an important role in binding. | tandfonline.com |
| 2-phenyl-benzofuran-3-carboxamide derivatives | S. aureus Sortase A | Compound Ia-22 showed H-bond interactions with Cys184, Trp194, and Arg197 in the binding pocket. | researchgate.net |
| Benzofuran-1,2,4-triazole hybrids | HCV NS5B Polymerase | Derivatives showed binding affinities superior to the reference inhibitor Nesbuvir. | nih.gov |
| Benzofuran-2-carboxylic acid derivatives | Lymphoid-tyrosine phosphatase (LYP) | The scaffold acts as a pTyr mimic to bind the phosphatase active site. | nih.gov |
| Benzofuran and naphthofuran derivatives | M. tuberculosis NarL protein | Nitro and carboxylate groups formed key hydrophobic and hydrogen bond interactions in the active site. | nih.gov |
Advanced Synthetic Applications and Derivatization Studies of 4 Iodophenyl 1 Benzofuran 2 Carboxylate
Scaffold Diversification for Novel Compound Libraries in Medicinal Chemistry
The structural architecture of 4-Iodophenyl 1-benzofuran-2-carboxylate is particularly amenable to scaffold diversification, a cornerstone of modern medicinal chemistry. The benzofuran (B130515) nucleus is a well-established "privileged scaffold," found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgscienceopen.com The true synthetic versatility of this compound, however, lies in the strategic placement of the iodo group on the phenyl ester moiety.
The carbon-iodine bond on the phenyl ring is a highly effective reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of large, diverse compound libraries. figshare.com Chemists can employ well-established protocols such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide range of substituents at the 4-position of the phenyl ring.
This approach enables the exploration of the chemical space around the core scaffold, which is critical for identifying and optimizing lead compounds. unife.it By systematically varying the nature of the coupled moiety—introducing different aromatic rings, alkyl chains, or functional groups—researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. For instance, the reaction of α-(iodophenyl) derivatives with various partners can lead to annulated benzofuran structures, which are of interest for their potential biological activities. figshare.com This strategic diversification is essential for developing Structure-Activity Relationships (SAR) and identifying compounds with enhanced potency and selectivity. nih.gov
Introduction of Diverse Functional Groups onto the Benzofuran and Iodophenyl Moieties
The derivatization potential of this compound extends to both of its key structural components: the benzofuran core and the iodophenyl group.
Iodophenyl Moiety: The iodophenyl group is the primary site for introducing diversity through cross-coupling chemistry. The carbon-iodine bond is weaker and more reactive than corresponding carbon-bromine or carbon-chlorine bonds, making it ideal for reactions under mild conditions.
Suzuki Coupling: Reaction with various boronic acids or esters introduces new aryl or heteroaryl groups, creating bi-aryl structures that can significantly influence receptor binding.
Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid alkynyl linkers, which can probe deep binding pockets in protein targets.
Heck Coupling: Reaction with alkenes can be used to append vinyl groups, which can be further functionalized.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines.
Benzofuran Moiety: The benzofuran ring itself can also be functionalized, although it is generally less reactive than the iodophenyl ring. Electrophilic aromatic substitution reactions can introduce groups like nitro (NO₂) or halogens (Br, Cl) onto the benzene (B151609) part of the benzofuran system. Furthermore, the synthesis process for the benzofuran core can be adapted to incorporate substituents at various positions before the esterification with 4-iodophenol (B32979), providing another layer of diversity. scienceopen.comorganic-chemistry.org The development of derivatization reagents with a benzofuran structure highlights the platform's utility in creating functionalized molecules for analysis and screening. researchgate.netnih.gov
The following interactive table summarizes potential derivatization reactions on the scaffold.
Table 1: Potential Derivatization Reactions| Moiety | Reaction Type | Reagent Class | Introduced Functional Group |
|---|---|---|---|
| Iodophenyl | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl |
| Iodophenyl | Sonogashira Coupling | Terminal Alkynes | Alkynyl |
| Iodophenyl | Heck Coupling | Alkenes | Vinyl |
| Iodophenyl | Buchwald-Hartwig Amination | Amines | Amino |
| Benzofuran | Electrophilic Substitution | Nitrating/Halogenating Agents | Nitro/Halogen |
Use in Radiochemistry for Research Probes
The presence of an iodine atom makes this compound and its derivatives excellent candidates for radiolabeling, particularly for applications in molecular imaging research.
Synthesis of Radioiodinated Benzofuran Derivatives for Molecular Imaging Research
The stable iodine atom on the phenyl ring can be readily replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) or Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET). While direct electrophilic radioiodination is possible, a more common and efficient method involves the synthesis of a non-iodinated precursor, typically a trialkylstannyl (e.g., tributyltin) or boronic ester derivative.
This precursor is then subjected to a radio-iododestannylation or radio-iododeboronation reaction. In this process, the precursor is reacted with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of a mild oxidizing agent like hydrogen peroxide or Iodogen®. nih.goviaea.org This method provides high radiochemical yields and allows for the late-stage introduction of the radioisotope, which is crucial given the short half-lives of many medical radioisotopes. For example, radioiodinated benzofuran derivatives have been synthesized from tributyltin precursors with radiochemical yields of 10-30%. nih.gov
Preclinical Biodistribution and Uptake Studies in Animal Models
Once a radioiodinated benzofuran derivative is synthesized, its potential as an imaging agent is evaluated through biodistribution studies in animal models, typically mice or rats. The radiolabeled compound is administered intravenously, and at various time points, tissues and organs are harvested to measure the concentration of radioactivity. This data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
These studies are critical for determining the compound's pharmacokinetic profile, including its uptake into the target organ (e.g., the brain) and its clearance from non-target tissues and the bloodstream. For a brain imaging agent, high initial brain uptake followed by relatively rapid washout from non-target tissues is desirable to achieve a good signal-to-noise ratio. nih.goviaea.org For instance, certain radioiodinated benzofuran derivatives have demonstrated sufficient initial brain uptake (e.g., 1.8% ID/g at 10 minutes post-injection) and subsequent clearance, suggesting their potential as SPECT imaging probes. nih.gov
Table 2: Example Biodistribution Data for a Radioiodinated Benzofuran Derivative in Mice
| Time Post-Injection | Brain (%ID/g) | Blood (%ID/g) | Liver (%ID/g) |
|---|---|---|---|
| 10 min | 1.80 | 2.50 | 15.0 |
| 30 min | 1.20 | 1.00 | 10.0 |
| 60 min | 1.00 | 0.50 | 7.50 |
Data is hypothetical and based on findings reported for similar compound classes. nih.gov
Development of Prodrug Strategies Utilizing the Ester Linkage
A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. This strategy is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. researchgate.netnih.govnih.gov The ester linkage in this compound provides a chemically labile bond that can be exploited for prodrug design.
This ester bond is susceptible to hydrolysis by ubiquitous enzymes in the body, particularly carboxylesterases, which are abundant in the liver, plasma, and gastrointestinal tract. nih.gov Cleavage of the ester bond in this compound would release 1-benzofuran-2-carboxylic acid and 4-iodophenol.
This strategy can be applied in two primary ways:
Modifying a Known Drug: Either the benzofuran-2-carboxylic acid moiety or the 4-iodophenol moiety could be the active drug, which is masked by the ester linkage to improve properties like membrane permeability. For example, if a phenolic drug has poor oral bioavailability, converting it into an ester derivative like this can increase its lipophilicity, facilitating absorption from the gut. Once absorbed, esterases would cleave the bond to release the active phenolic drug. researchgate.net
Creating a Novel Mutual Prodrug: The two components released upon hydrolysis could both be designed to have therapeutic effects, potentially leading to synergistic activity.
The ideal prodrug is stable in the gastrointestinal tract to allow for absorption but is rapidly cleaved in the bloodstream or target tissue to release the active agent. researchgate.netnih.gov The specific rate of hydrolysis can be modulated by introducing different substituents near the ester group, thus offering a tunable drug release profile.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies for Iodinated Benzofuran (B130515) Carboxylates
The synthesis of benzofurans is a well-established field, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. nih.govresearchgate.net Future research in this area should focus on several key aspects.
Future efforts should prioritize:
Novel Catalytic Systems: Exploring catalysts based on earth-abundant and less toxic metals, such as nickel or copper, as alternatives to palladium. nih.govorganic-chemistry.org Nickel-catalyzed intramolecular additions are an emerging route to benzofuran derivatives. organic-chemistry.org
C-H Activation: Developing methods that directly functionalize C-H bonds on pre-existing aromatic precursors, which is an atom-economical approach to building the benzofuran core. numberanalytics.com
Flow Chemistry: Adapting existing syntheses to continuous flow reactors can enhance safety, improve reproducibility, and allow for easier scaling compared to traditional batch processing.
Green Solvents: Replacing conventional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents to minimize environmental impact.
In-Depth Mechanistic Elucidation of Observed Biological Interactions
Benzofuran derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgnih.gov The core of future research lies not just in identifying new activities but in understanding the precise molecular mechanisms that underpin them.
The presence of a halogen, such as the iodine atom in 4-Iodophenyl 1-benzofuran-2-carboxylate, is particularly significant. Halogens can form "halogen bonds," which are attractive, non-covalent interactions with nucleophilic sites on biological macromolecules like proteins and nucleic acids. nih.govmdpi.com This interaction can substantially improve binding affinity and selectivity for a specific target. nih.gov
Key research goals include:
Target Identification: Using techniques like chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts.
Pathway Analysis: Determining how the compound's interaction with its target affects cellular signaling pathways. For instance, various benzofurans are known to inhibit pathways like AKT/mTOR or NF-κB. nih.govnih.gov
Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target through X-ray crystallography or cryo-electron microscopy. This would provide definitive proof of the binding mode and reveal the role of the iodine atom in the interaction.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure—for example, by moving the iodine to different positions or replacing it with other halogens—to understand how these changes affect biological activity.
Exploration of Novel Chemical Reactivities and Transformations of the Compound
This compound is a versatile scaffold for further chemical modification, offering multiple reactive sites for creating diverse libraries of new molecules.
The Iodophenyl Group: The carbon-iodine bond is a highly valuable synthetic handle, ideal for transition-metal-catalyzed cross-coupling reactions. Future work could extensively use Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to couple a wide array of new fragments to the phenyl ring, dramatically increasing molecular complexity and allowing for the fine-tuning of biological or material properties. mdpi.commdpi.com
The Ester Linkage: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides via transamidation. mdpi.comresearchgate.net These transformations are significant as carboxylic acids and amides often have different solubility profiles and can form different interactions with biological targets compared to the parent ester.
The Benzofuran Ring: The benzofuran nucleus itself can be a substrate for further reactions. C-H arylation at the C3 position, for instance, has been demonstrated for related benzofuran-2-carboxamides. mdpi.com Ring-transformation reactions are also possible, converting the benzofuran into larger, medium-sized ring systems like lactones. researchgate.net
Advanced Computational Modeling for Structure-Based Design and Predictive Pharmacology
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized.
Future research should leverage these in silico techniques:
Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of known biological targets (e.g., kinases, proteases) to predict binding affinity and pose. researchgate.netresearchgate.net This can help prioritize which new derivatives are most promising to synthesize.
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as CoMFA and CoMSIA, to build a statistical correlation between the 3D structural features of a series of benzofuran derivatives and their measured biological activity. researchgate.net These models can then predict the activity of new, unsynthesized compounds.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. researchgate.net This helps to eliminate compounds with poor pharmacokinetic profiles early in the discovery process.
Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the interaction and the role of solvent molecules.
Integration with High-Throughput Screening for Identification of New Biological Targets
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a wide range of biological assays. This technology is a powerful engine for discovering novel uses for existing molecular scaffolds. Benzofuran derivatives have previously been identified as potent inhibitors of the Hepatitis C Virus (HCV) and mTORC1 through HTS campaigns. nih.govnih.gov
A focused research program could:
Synthesize a library of compounds based on the this compound scaffold, incorporating variations at the phenyl ring, the ester, and the benzofuran core.
Screen this library against large panels of biological targets, such as kinase panels, protease panels, or cell-based assays for various diseases.
Analyze the "hits" from these screens to identify novel and unexpected biological activities, which would open up entirely new therapeutic avenues for this class of compounds.
Investigation of Supramolecular Chemistry and Material Science Applications (e.g., non-linear optics)
The potential applications of this compound extend beyond pharmacology into the realm of materials science. Benzofuran derivatives are known for their favorable photophysical properties, such as high fluorescence quantum yields. researchgate.net
Future research in this domain could explore:
Non-Linear Optics (NLO): Investigating the NLO properties of the compound and its derivatives. The extended π-conjugated system, combined with the potential for charge transfer, makes it a candidate for NLO materials, which have applications in telecommunications and optical computing. researchgate.net
Organic Electronics: Exploring the use of these compounds as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs), leveraging the semiconducting nature of the benzofuran core.
Supramolecular Assembly: Utilizing the non-covalent interactions available to the molecule—namely halogen bonding from the iodine atom and π-π stacking from the aromatic rings—to design self-assembling systems. nih.gov This could lead to the formation of functional materials such as liquid crystals, gels, or porous crystalline frameworks (COFs).
Fluorescent Sensors: Developing derivatives that exhibit changes in their fluorescence properties (e.g., intensity or wavelength) upon binding to specific ions or molecules, creating chemical sensors for environmental or biological monitoring.
Interactive Data Tables
Table 1: Summary of and Methodologies
| Research Direction | Key Methodologies and Approaches | Potential Outcomes |
|---|---|---|
| Efficient Synthesis | Novel catalysts (Ni, Cu), C-H activation, Flow chemistry, Green solvents | Lower cost, reduced environmental impact, improved scalability |
| Mechanistic Elucidation | Target ID (proteomics), Pathway analysis, X-ray crystallography, SAR studies | Understanding of biological action, design of more potent/selective drugs |
| Novel Reactivity | Cross-coupling (Suzuki, Heck), Transamidation, Ring-expansion reactions | Diverse libraries of new compounds, novel molecular scaffolds |
| Computational Modeling | Molecular docking, 3D-QSAR, ADMET prediction, MD simulations | Rational drug design, prioritization of synthetic targets, reduced attrition |
| High-Throughput Screening | Library synthesis, Biochemical and cell-based HTS assays | Discovery of new therapeutic applications and biological targets |
| Material Science | NLO property measurement, Supramolecular assembly studies, Fluorescence spectroscopy | New materials for optics, electronics, and chemical sensing |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amiodarone |
| Bufuralol |
| Cloridarol |
| Furacrinic Acid |
| Khellin |
| Machicendiol |
| Meroterpene |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Iodophenyl 1-benzofuran-2-carboxylate, and how can reaction efficiency be assessed?
- Methodology : Synthesis typically involves multi-step reactions, starting with the benzofuran core formation followed by iodination and esterification. For example, coupling 1-benzofuran-2-carboxylic acid with 4-iodophenol via a carbodiimide-mediated esterification (e.g., DCC/DMAP) is a common approach . Efficiency is assessed using HPLC or GC-MS to monitor reaction progress, with yields optimized by varying catalysts (e.g., H₂SO₄ for acid catalysis) and solvent systems (e.g., DMF or THF).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- X-ray crystallography (using SHELX for refinement and ORTEP-3 for visualization ) confirms molecular geometry.
- NMR (¹H/¹³C) identifies proton environments and substitution patterns, particularly the iodophenyl group’s deshielding effects .
- Mass spectrometry (EI or ESI-MS) verifies molecular weight, with isotopic patterns confirming iodine presence .
Q. What safety protocols are essential when handling iodinated aromatic compounds like this?
- Methodology : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services, as iodine derivatives can bioaccumulate .
Advanced Research Questions
Q. How can crystallographic disorders or twinning be resolved during structure determination of this compound?
- Methodology : For disordered regions, use SHELXL’s PART and SIMU commands to model alternative conformations . For twinned data, employ TWIN and BASF commands in SHELXL to refine twin fractions. Validate results using the R₁ factor and difference density maps .
Q. What electronic and steric effects does the 4-iodophenyl group impart on the benzofuran core’s reactivity?
- Methodology :
- DFT calculations (e.g., Gaussian or ORCA) quantify iodine’s electron-withdrawing effects on the ester carbonyl’s electrophilicity .
- Kinetic studies under varying conditions (e.g., nucleophilic substitution with/without iodide scavengers) isolate steric contributions .
Q. How can reaction conditions be optimized for regioselective functionalization of the benzofuran scaffold?
- Methodology : Use DoE (Design of Experiments) to screen temperature, solvent polarity, and catalyst loading. For example, Pd-catalyzed cross-coupling reactions benefit from polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to enhance regioselectivity .
Q. What strategies mitigate purity issues arising from byproducts during large-scale synthesis?
- Methodology :
- Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.
- Recrystallization from ethanol/water mixtures improves purity, with DSC (Differential Scanning Calorimetry) validating crystal homogeneity .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
